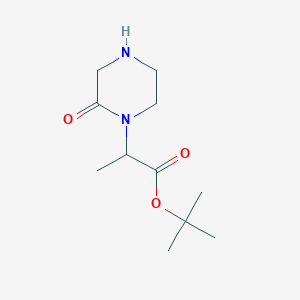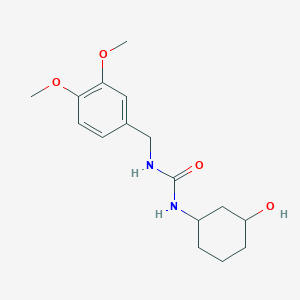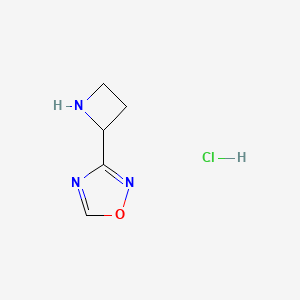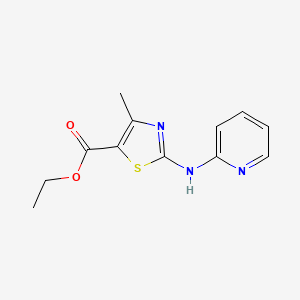![molecular formula C23H22N2O4 B2439729 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide CAS No. 851406-58-1](/img/structure/B2439729.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C23H22N2O4 and its molecular weight is 390.439. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Chemistry and Material Science
In the realm of polymer chemistry, research on related acrylamide derivatives has focused on developing novel polymeric materials with specific functional properties. For instance, the synthesis of polymer-bound thiol groups on poly(2-oxazoline)s demonstrates the versatility of acrylamide derivatives in creating functional polymers with potential applications in drug delivery systems, coatings, and as precursors for further chemical modifications (Cesana, Kurek, Baur, Auernheimer, & Nuyken, 2007). This study exemplifies how acrylamide derivatives can be polymerized and modified to yield materials with designed chemical functionalities.
Another study explores the use of acrylated naphthalimide as one-component visible light initiators for photopolymerization, highlighting the application of acrylamide derivatives in developing light-sensitive polymers for coatings and 3D printing technologies (Yang, Liao, Xiong, Wu, Wang, Li, & Tang, 2018). This research demonstrates the potential of acrylamide derivatives in creating innovative materials that respond to light.
Medicinal Chemistry and Drug Design
In medicinal chemistry, acrylamide derivatives have been investigated for their potential as building blocks in drug design, particularly in the synthesis of complex molecules with biological activity. The Cobalt-Catalyzed Direct Carbonylation of Aminoquinoline Benzamides study shows the utility of acrylamide derivatives in constructing molecules with potential therapeutic value through carbonylation reactions, which can be applied in the synthesis of pharmaceuticals and bioactive compounds (Grigorjeva & Daugulis, 2014).
Additionally, research on the synthesis of benzocycloheptenones through 1,3-dipolar additions of acrylamide derivatives illustrates another avenue for creating molecules with potential pharmacological applications. This method offers a pathway to constructing complex molecular architectures that could serve as the basis for developing new drugs (Edmunds, Cheng, & Tobias, 1996).
properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-14-3-4-15(2)22-18(14)12-17(23(27)25-22)9-10-24-21(26)8-6-16-5-7-19-20(11-16)29-13-28-19/h3-8,11-12H,9-10,13H2,1-2H3,(H,24,26)(H,25,27)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABFZTSPEOKEPK-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)/C=C\C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]morpholine](/img/structure/B2439647.png)


![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(p-tolyl)acetamide](/img/structure/B2439651.png)
![N-[2-(1,3-Thiazol-2-yl)ethyl]-8-[[3-[2-(1,3-thiazol-2-yl)ethylcarbamoyl]quinolin-8-yl]disulfanyl]quinoline-3-carboxamide](/img/structure/B2439652.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2439655.png)

![N-[[5-benzylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2439663.png)

![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2439666.png)
![N-(3-ethylphenyl)-2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2439668.png)
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone](/img/structure/B2439669.png)